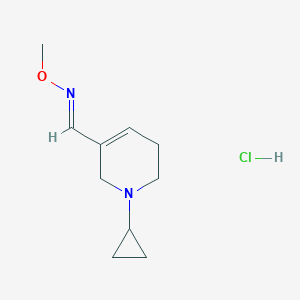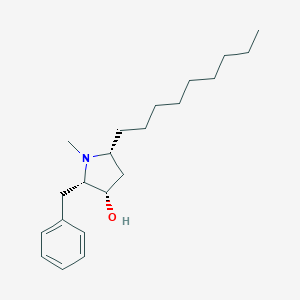
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol, also known as BNMP, is a chemical compound with potential applications in scientific research. BNMP is a chiral molecule that has been synthesized using various methods, including asymmetric synthesis and resolution.
作用機序
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol modulates the activity of GABA-A receptors by binding to a specific site on the receptor. GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions. When GABA binds to the receptor, chloride ions enter the neuron, leading to hyperpolarization and a decrease in neuronal excitability. (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol enhances the activity of GABA-A receptors by increasing the affinity of the receptor for GABA, leading to an increase in chloride ion influx and hyperpolarization.
Biochemical and Physiological Effects:
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has been shown to have anxiolytic and anticonvulsant effects in animal models. These effects are likely due to the modulation of GABA-A receptor activity. (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has also been shown to have sedative effects, which may be related to its ability to enhance GABA-A receptor activity. Additionally, (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
実験室実験の利点と制限
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has several advantages for use in lab experiments. It is a chiral molecule that can be synthesized using various methods, allowing for the production of both enantiomers. (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has been shown to have specific effects on GABA-A receptors, making it a useful tool for studying the role of these receptors in neuronal excitability. However, (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has limitations as well. It has low solubility in aqueous solutions, which can make it difficult to administer in experiments. Additionally, (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
将来の方向性
There are several future directions for research on (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol. One area of interest is the development of more efficient synthesis methods for (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol. Another area of interest is the investigation of the safety and efficacy of (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol in humans. Additionally, further research is needed to fully understand the mechanism of action of (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol on GABA-A receptors. Finally, the potential therapeutic applications of (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol for the treatment of anxiety disorders and epilepsy should be explored further.
In conclusion, (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol is a chiral molecule that has potential applications in scientific research, particularly in the field of neuroscience. (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol modulates the activity of GABA-A receptors, leading to anxiolytic, anticonvulsant, and sedative effects. While (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has several advantages for use in lab experiments, it also has limitations, including low solubility and limited understanding of its safety and efficacy in humans. Future research on (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol should focus on developing more efficient synthesis methods, investigating its safety and efficacy in humans, and exploring its potential therapeutic applications.
合成法
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol can be synthesized using various methods, including asymmetric synthesis and resolution. Asymmetric synthesis involves the use of chiral reagents or catalysts to produce chiral molecules. Resolution involves the separation of racemic mixtures of chiral molecules into their individual enantiomers. (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has been synthesized using both of these methods, with varying degrees of success.
科学的研究の応用
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has potential applications in scientific research, particularly in the field of neuroscience. (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has also been shown to have anxiolytic and anticonvulsant effects in animal models. These findings suggest that (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol may have therapeutic potential for the treatment of anxiety disorders and epilepsy.
特性
CAS番号 |
125356-66-3 |
|---|---|
製品名 |
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol |
分子式 |
C21H35NO |
分子量 |
317.5 g/mol |
IUPAC名 |
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol |
InChI |
InChI=1S/C21H35NO/c1-3-4-5-6-7-8-12-15-19-17-21(23)20(22(19)2)16-18-13-10-9-11-14-18/h9-11,13-14,19-21,23H,3-8,12,15-17H2,1-2H3/t19-,20+,21+/m1/s1 |
InChIキー |
GBCXKHLKJHRTAB-HKBOAZHASA-N |
異性体SMILES |
CCCCCCCCC[C@@H]1C[C@@H]([C@@H](N1C)CC2=CC=CC=C2)O |
SMILES |
CCCCCCCCCC1CC(C(N1C)CC2=CC=CC=C2)O |
正規SMILES |
CCCCCCCCCC1CC(C(N1C)CC2=CC=CC=C2)O |
同義語 |
(+)-preussin L 657398 L-657,398 preussin preussin, (+)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



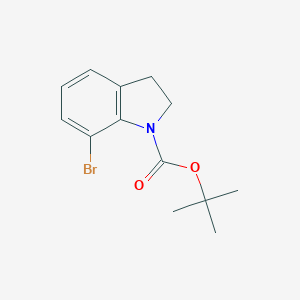

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B136633.png)



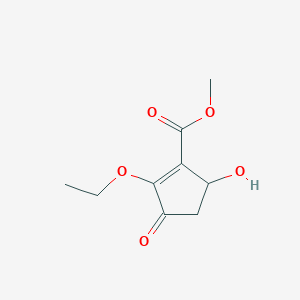
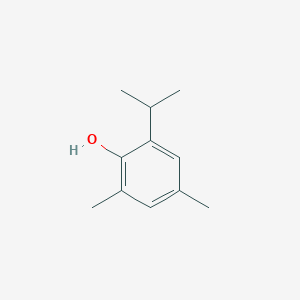

![(8R,9S,10R,13S,14S,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B136647.png)
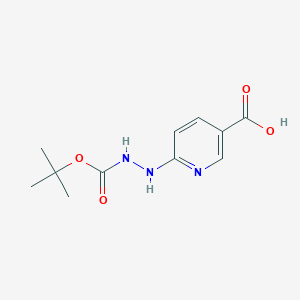
![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B136655.png)

